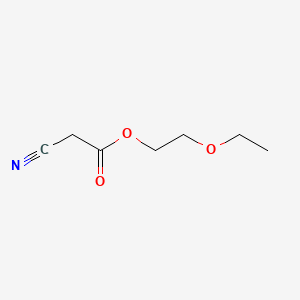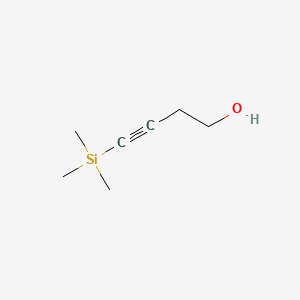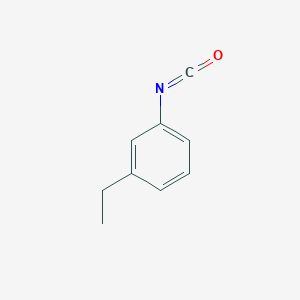
2-Ethoxyethyl cyanoacetate
説明
2-Ethoxyethyl cyanoacetate is an organic compound with the molecular formula C7H11NO3. It is a colorless liquid that is used as a versatile intermediate in organic synthesis. The compound contains both an ester and a nitrile functional group, making it highly reactive and useful in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted with 2-ethoxyethanol to yield this compound.
Fischer Esterification: Cyanoacetic acid is esterified with 2-ethoxyethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with 2-ethoxyethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Fischer esterification or phase transfer catalysis due to their efficiency and scalability.
Types of Reactions:
Condensation Reactions: this compound can undergo Knoevenagel condensation with aldehydes or ketones to form α,β-unsaturated nitriles.
Michael Addition: The compound can participate in Michael addition reactions due to the presence of the nitrile and ester groups.
Hydrogenation: The nitrile group can be hydrogenated to form β-amino esters.
Common Reagents and Conditions:
Knoevenagel Condensation: Typically involves the use of a base such as piperidine or pyridine.
Michael Addition: Requires a base like sodium ethoxide or potassium tert-butoxide.
Hydrogenation: Utilizes hydrogen gas and a catalyst such as palladium on carbon.
Major Products:
α,β-Unsaturated Nitriles: Formed from Knoevenagel condensation.
Michael Adducts: Resulting from Michael addition.
β-Amino Esters: Produced through hydrogenation.
科学的研究の応用
2-Ethoxyethyl cyanoacetate is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-ethoxyethyl cyanoacetate is primarily based on its ability to participate in nucleophilic addition and substitution reactions. The nitrile and ester groups provide reactive sites for various chemical transformations, enabling the compound to act as an intermediate in the synthesis of more complex molecules .
類似化合物との比較
Ethyl Cyanoacetate: Similar in structure but lacks the ethoxyethyl group, making it less reactive in certain reactions.
Methyl Cyanoacetate: Contains a methyl group instead of an ethoxyethyl group, leading to different reactivity and applications.
2-Methoxyethyl Cyanoacetate: Similar structure but with a methoxyethyl group, which affects its reactivity and use in synthesis.
Uniqueness: 2-Ethoxyethyl cyanoacetate is unique due to the presence of the ethoxyethyl group, which enhances its solubility and reactivity in various chemical reactions compared to its analogs .
特性
IUPAC Name |
2-ethoxyethyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-10-5-6-11-7(9)3-4-8/h2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCLCZMPTREESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186475 | |
| Record name | 2-Ethoxyethyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32804-77-6 | |
| Record name | 2-Ethoxyethyl 2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32804-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxyethyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032804776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyethyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1585733.png)



